3,5-Dimethoxybiphenyl chemical and physical properties
3,5-Dimethoxybiphenyl chemical and physical properties
An In-Depth Technical Guide to 3,5-Dimethoxybiphenyl: Properties, Synthesis, and Analysis
Introduction
3,5-Dimethoxybiphenyl is an aromatic organic compound belonging to the biphenyl class of molecules. Characterized by a biphenyl core with two methoxy groups substituted at the 3 and 5 positions of one phenyl ring, this molecule serves as a valuable intermediate and building block in synthetic organic chemistry. Its structural features, particularly the electron-donating methoxy groups, influence its reactivity and make it a precursor for more complex molecular architectures in pharmaceutical and materials science research. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed protocol for its synthesis via Suzuki-Miyaura coupling, a thorough spectroscopic analysis for structural verification, and essential safety information for laboratory handling.
Physicochemical and Molecular Properties
The fundamental properties of 3,5-Dimethoxybiphenyl are crucial for its application in a laboratory setting, dictating choices for solvents, reaction temperatures, and purification methods. These properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1,3-dimethoxy-5-phenylbenzene | [1] |
| CAS Number | 64326-17-6 | [1] |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1][2] |
| Appearance | Solid (form may vary) | |
| Melting Point | 44-45 °C (lit.) | |
| Boiling Point | 328 °C (lit.) | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3] Limited solubility in water. | |
| SMILES | COC1=CC(=CC(=C1)C2=CC=CC=C2)OC | [1] |
| InChIKey | CQWCDYBZNSNECQ-UHFFFAOYSA-N | [1] |
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of biaryl compounds like 3,5-Dimethoxybiphenyl. This approach offers high yields and excellent functional group tolerance. The synthesis involves the palladium-catalyzed reaction between 3,5-dimethoxyphenylboronic acid and an aryl halide, such as bromobenzene.
Causality of Experimental Design
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Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential for facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
-
Base: A base, typically an aqueous carbonate solution (e.g., K₂CO₃ or Na₂CO₃), is required to activate the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.
-
Solvent System: A two-phase solvent system, such as toluene and water, is commonly used. The organic solvent (toluene) dissolves the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid. This biphasic system allows for efficient reaction at the interface.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation and deactivation of the palladium(0) catalyst.
Experimental Workflow Diagram
Caption: Suzuki-Miyaura coupling workflow for 3,5-Dimethoxybiphenyl synthesis.
Step-by-Step Protocol
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethoxyphenylboronic acid (1.0 eq), bromobenzene (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).[4]
-
Solvent and Base Addition: Add toluene (approx. 0.2 M concentration relative to the boronic acid) and a 2 M aqueous solution of potassium carbonate (2.5 eq).
-
Inerting the System: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain pure 3,5-Dimethoxybiphenyl.
Spectroscopic Analysis for Structural Elucidation
Unambiguous structural confirmation is paramount in chemical synthesis. The following spectroscopic data are predicted for 3,5-Dimethoxybiphenyl and serve as a reference for validating its identity.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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δ ~7.60-7.50 (m, 2H): Aromatic protons on the unsubstituted phenyl ring ortho to the point of attachment.
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δ ~7.45-7.35 (m, 2H): Aromatic protons on the unsubstituted phenyl ring meta to the point of attachment.
-
δ ~7.30-7.20 (m, 1H): Aromatic proton on the unsubstituted phenyl ring para to the point of attachment.
-
δ ~6.70 (d, J ≈ 2.2 Hz, 2H): Aromatic protons on the dimethoxy-substituted ring (H2', H6').
-
δ ~6.50 (t, J ≈ 2.2 Hz, 1H): Aromatic proton on the dimethoxy-substituted ring (H4').
-
δ ~3.85 (s, 6H): Protons of the two equivalent methoxy (-OCH₃) groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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δ ~161.0: Aromatic carbons attached to methoxy groups (C3', C5').
-
δ ~143.0: Quaternary aromatic carbon where the two rings are joined (C1').
-
δ ~141.0: Quaternary aromatic carbon where the two rings are joined (C1).
-
δ ~129.0: Aromatic CH carbons on the unsubstituted ring (C3, C5).
-
δ ~127.5: Aromatic CH carbon on the unsubstituted ring (C4).
-
δ ~127.0: Aromatic CH carbons on the unsubstituted ring (C2, C6).
-
δ ~105.5: Aromatic CH carbons on the dimethoxy-substituted ring (C2', C6').
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δ ~99.5: Aromatic CH carbon on the dimethoxy-substituted ring (C4').
-
δ ~55.5: Carbons of the methoxy (-OCH₃) groups.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Methyl C-H (-OCH₃) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1200, ~1050 | C-O Stretch | Aryl Ether (-O-CH₃) |
Mass Spectrometry (MS)
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Molecular Ion (M⁺): m/z = 214.26, corresponding to the molecular weight of C₁₄H₁₄O₂.
-
Key Fragments: Expect fragmentation patterns involving the loss of methyl radicals (•CH₃) or methoxy groups (•OCH₃) from the molecular ion.
Chemical Reactivity and Applications
The two methoxy groups on one of the phenyl rings are electron-donating, activating this ring towards electrophilic aromatic substitution reactions. These reactions would be directed to the ortho and para positions relative to the methoxy groups (positions 2', 4', and 6'). The steric hindrance from the adjacent phenyl group may influence the regioselectivity of such reactions.
3,5-Dimethoxybiphenyl serves as a key intermediate in the synthesis of more complex molecules. Its biphenyl scaffold is a common structural motif in liquid crystals, polymers, and biologically active compounds. For instance, its precursor, 3,5-dimethoxyphenol, is used in the synthesis of pharmaceuticals and as a flavoring agent.[5] The biphenyl structure itself can be modified through further reactions to create ligands for metal catalysis or functional materials.
Safety and Handling
Proper handling of 3,5-Dimethoxybiphenyl is essential for laboratory safety. The following guidelines are based on standard safety protocols for similar chemical compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes.[6][7] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6][7]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[6][7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[7]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][7]
Conclusion
3,5-Dimethoxybiphenyl is a well-defined organic compound with distinct physical properties and predictable spectroscopic characteristics. Its synthesis is reliably achieved through modern cross-coupling methodologies like the Suzuki-Miyaura reaction, highlighting the principles of contemporary organic synthesis. As a versatile chemical intermediate, it holds potential for the development of novel compounds in diverse scientific fields. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
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3,5-Dimethoxybiphenyl | C14H14O2 | CID 11469945 - PubChem. National Center for Biotechnology Information. [Link]
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3,3'-Dimethoxybiphenyl | C14H14O2 | CID 80265 - PubChem. National Center for Biotechnology Information. [Link]
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Biphenyl, 3,3'-dimethyl- - Organic Syntheses Procedure. Organic Syntheses. [Link]
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4,4'-dimethoxy-1,1'-biphenyl - Organic Syntheses Procedure. Organic Syntheses. [Link]
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(E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. MDPI. [Link]
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3,5-Dimethoxyphenol | C8H10O3 | CID 10383 - PubChem. National Center for Biotechnology Information. [Link]
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- 3. 3',5'-Dimethoxybiphenyl-3-ol | CAS:868666-20-0 | Manufacturer ChemFaces [chemfaces.com]
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